molecular formula C26H23N5O2S B3016181 5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline CAS No. 866726-84-3

5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline

Cat. No.: B3016181
CAS No.: 866726-84-3
M. Wt: 469.56
InChI Key: GAUMBABYSHUMNY-UHFFFAOYSA-N
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Description

5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indole moiety, a sulfonyl group, and a triazoloquinazoline core, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Indole Moiety: This step might involve nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce desulfonylated compounds.

Scientific Research Applications

5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to specific receptors or enzymes, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Other compounds in this class with similar core structures.

    Indole Derivatives: Compounds containing the indole moiety.

    Sulfonyl Compounds: Molecules with sulfonyl groups.

Uniqueness

The uniqueness of 5-(2,3-Dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-17(2)18-11-13-20(14-12-18)34(32,33)26-25-27-24(30-16-15-19-7-3-5-9-22(19)30)21-8-4-6-10-23(21)31(25)29-28-26/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUMBABYSHUMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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